1-Butyl-5-methyl-1H-pyrazol-4-amine
Description
Contextualizing Pyrazole (B372694) Chemistry in Modern Organic Synthesis
The field of heterocyclic chemistry is foundational to the development of new functional molecules, and within this domain, pyrazoles represent a particularly significant class of compounds. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. orgsyn.org This structural motif has been the subject of extensive study since its discovery in the 19th century. In modern organic synthesis, pyrazoles are recognized as "privileged scaffolds," meaning they are frequently found in biologically active compounds across various therapeutic areas, including medicinal and agricultural chemistry. glpbio.com
The versatility of the pyrazole ring stems from its unique electronic properties and the potential for substitution at multiple positions, allowing for the fine-tuning of steric and electronic characteristics. researchgate.net The synthesis of the pyrazole nucleus is well-established, with the most common method being the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a β-diketone or a β-ketonitrile. arabjchem.org This straightforward approach provides access to a wide array of substituted pyrazoles. Contemporary synthetic efforts continue to refine these methods, exploring novel catalysts, multi-component reactions, and flow chemistry techniques to improve efficiency and sustainability. orgsyn.orgbldpharm.com
The Significance of Aminopyrazoles as Versatile Synthetic Scaffolds
Among the various classes of pyrazole derivatives, aminopyrazoles are distinguished by the presence of an amino group, which imparts a rich and versatile reactivity. arabjchem.org This functional group allows these molecules to act as potent reagents and building blocks for constructing more complex molecular architectures, particularly fused heterocyclic systems. The amino group, being nucleophilic, can readily participate in a variety of chemical transformations.
Aminopyrazoles are considered advantageous frameworks in drug discovery and are key structural motifs in a multitude of biologically active molecules. mdpi.comuni.lu For instance, N-aryl-5-aminopyrazoles are recurring scaffolds in molecules designed as kinase inhibitors. mdpi.commdpi.com The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—influences the molecule's reactivity and its potential applications. uni.lu 5-Aminopyrazoles, in particular, are widely reported in the literature due to their versatility in medicinal chemistry. uni.lu The presence of multiple reaction sites on the aminopyrazole core presents both opportunities and challenges for chemists, who must control for chemo- and regioselectivity during synthesis. arabjchem.org
Research Overview of 1-Butyl-5-methyl-1H-pyrazol-4-amine within Contemporary Organic Chemistry
While the broader classes of pyrazoles and aminopyrazoles are extensively studied, dedicated research focusing solely on this compound is limited in published scientific literature. However, a comprehensive understanding of its chemical nature can be constructed by examining established synthetic protocols and the known reactivity of structurally analogous compounds.
Physicochemical Properties
The fundamental properties of this compound are derived from its molecular structure, which features a pyrazole ring substituted with a butyl group at the N1 position, a methyl group at the C5 position, and an amine at the C4 position. The butyl group increases its lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCCN1C(C)=C(N)C=N1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Synthesis
The synthesis of this compound is not explicitly detailed in prominent research articles. However, its formation can be logically inferred from standard pyrazole synthesis methodologies. A primary route would involve the N-alkylation of 5-methyl-1H-pyrazol-4-amine with a suitable butylating agent, such as 1-bromobutane (B133212) or 1-iodobutane. This type of reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring nitrogen, facilitating the nucleophilic attack on the alkyl halide.
Alternatively, its synthesis could be achieved through a cyclocondensation reaction. This would involve reacting butylhydrazine (B1329735) with a β-ketonitrile derivative, specifically 2-cyano-3-pentanone, which would provide the necessary carbon backbone and functional groups to form the target 4-aminopyrazole structure.
Reactivity and Potential as a Synthetic Intermediate
The reactivity of this compound is governed by the functional groups present. The 4-amino group is a key site for further chemical modification. It can act as a nucleophile, enabling reactions such as acylation, sulfonylation, and alkylation to introduce new functionalities. For instance, reaction with sulfonyl chlorides in the presence of a base would be expected to yield the corresponding sulfonamide, a common structural motif in medicinal chemistry. mdpi.com
The pyrazole ring itself can undergo electrophilic substitution, although the directing effects of the existing substituents would influence the regioselectivity of such reactions. The compound serves as a valuable building block for creating more elaborate molecules. The primary amine provides a handle for constructing larger assemblies, making it a potentially useful intermediate in the synthesis of new materials or biologically active compounds.
Spectroscopic Characterization
The structural elucidation of this compound would rely on standard spectroscopic techniques. Although a specific spectrum for this compound is not publicly available, the expected spectroscopic data can be predicted based on closely related structures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
|---|---|
| ¹H NMR | Signals corresponding to the butyl group (a triplet for the terminal CH₃ and multiplets for the CH₂ groups), a singlet for the C5-methyl group, a broad singlet for the NH₂ protons, and a singlet for the C3-H proton of the pyrazole ring. |
| ¹³C NMR | Resonances for the four distinct carbons of the butyl chain, the C5-methyl carbon, and the three carbons of the pyrazole ring (C3, C4, and C5), with the carbon bearing the amino group (C4) appearing at a characteristic chemical shift. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching from the alkyl groups, and C=N/C=C stretching vibrations from the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule (C₈H₁₅N₃), along with characteristic fragmentation patterns resulting from the loss of alkyl fragments or other neutral species. |
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-5-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-11-7(2)8(9)6-10-11/h6H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHRHWILEKHFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006453-79-7 | |
| Record name | 1-butyl-5-methyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 1 Butyl 5 Methyl 1h Pyrazol 4 Amine
Historical and Contemporary Pathways for the Synthesis of 1-Butyl-5-methyl-1H-pyrazol-4-amine
Historically, the most fundamental approach to the pyrazole (B372694) core is the Knorr pyrazole synthesis, first reported in 1883. This involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). For aminopyrazoles, a key variation utilizes β-ketonitriles as precursors. The synthesis of 5-aminopyrazoles often involves the reaction of β-ketonitriles or their derivatives with hydrazines. beilstein-journals.org
A plausible and direct historical route to this compound would involve the cyclocondensation of butylhydrazine (B1329735) with a suitable β-ketonitrile, such as 2-formylbutanenitrile (B3052634) (α-formylpropionitrile). The reaction proceeds via initial condensation of the hydrazine with the aldehyde group, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 4-aminopyrazole ring.
Contemporary pathways often employ a multi-step, yet more controlled, sequence. This typically involves:
Formation of a substituted pyrazole core: A common precursor, such as 5-methyl-1H-pyrazol-4-amine, is first synthesized. This can be achieved by reacting hydrazine hydrate (B1144303) with an appropriate β-ketonitrile.
N-Alkylation: The pre-formed pyrazole ring is then alkylated specifically at the N1 position. This is a widely used strategy for preparing N-substituted pyrazoles and offers better control over regiochemistry compared to a one-step condensation with a substituted hydrazine. The alkylation is typically performed by treating the pyrazole with an alkylating agent, like 1-bromobutane (B133212) or butyl iodide, in the presence of a base.
This two-step approach is advantageous as it avoids the formation of regioisomers that can occur when using substituted hydrazines directly.
Development of Novel and Efficient Synthetic Routes
Modern organic synthesis focuses on improving efficiency, yield, and purity while reducing reaction times and environmental impact. For this compound and its analogs, several novel strategies have been developed.
One-pot syntheses have gained prominence as they reduce the need for isolating intermediates, thereby saving time and resources. A one-pot reductive amination sequence can be envisioned, starting from a suitable pyrazole precursor. mdpi.comresearchgate.net For instance, a 5-methyl-1H-pyrazol-4-amine could undergo a condensation reaction with butyraldehyde (B50154) to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the final N-butyl product. mdpi.comresearchgate.net
Flow chemistry is another significant advancement that has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. While specific flow chemistry protocols for this compound are not widely documented, the principles are readily applicable, particularly for the N-alkylation step, which can be optimized for high throughput and purity.
The following table provides a comparative overview of a classical versus a potential modern synthetic approach.
| Feature | Classical Batch Synthesis (Two-Step) | Modern One-Pot/Flow Synthesis |
| Starting Materials | 5-methyl-1H-pyrazol-4-amine, 1-bromobutane, Base (e.g., K₂CO₃) | 5-methyl-1H-pyrazol-4-amine, Butyraldehyde, Reducing Agent (e.g., NaBH₄) |
| Methodology | Step 1: Alkylation in a batch reactor. Step 2: Work-up and purification. | One-pot reaction or continuous flow system. |
| Reaction Time | Several hours to days. | Minutes to a few hours. |
| Scalability | Challenging, potential for batch-to-batch variability. | Easily scalable by extending run time. |
| Efficiency | Often requires purification of intermediates, leading to potential yield loss. | Higher overall yield due to fewer steps and better control. |
| Safety | Handling of large volumes of flammable solvents and reagents. | Enhanced safety due to small reaction volumes at any given time. |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles aims to minimize the environmental footprint of chemical processes. In pyrazole synthesis, this involves using safer solvents, employing catalytic methods, and utilizing energy-efficient techniques.
Key green approaches applicable to the synthesis of this compound include:
Aqueous Media: Performing reactions in water instead of volatile organic solvents significantly reduces environmental impact. The synthesis of various pyrazole derivatives has been successfully demonstrated in aqueous media, often with the aid of catalysts.
Ultrasound and Microwave-Assisted Synthesis: These energy sources can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. Ultrasound-assisted synthesis of pyrazole derivatives has been shown to be highly efficient.
Catalysis: The use of reusable solid acid or base catalysts can replace corrosive and hazardous reagents. For the N-alkylation step, a solid-supported base could be used and recovered after the reaction, simplifying purification and reducing waste.
Solvent-Free Reactions: In some cases, reactions can be performed without any solvent, particularly under heating or microwave irradiation. A solvent-free condensation of a 5-aminopyrazole with an aldehyde has been reported as an efficient, environmentally friendly method. mdpi.com
Regioselectivity and Stereoselectivity in the Preparation of this compound and its Analogs
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrazoles. When a substituted hydrazine like butylhydrazine reacts with an unsymmetrical β-dicarbonyl or β-ketonitrile precursor, two different regioisomeric products can be formed. In the case of synthesizing this compound from a precursor like 2-formylbutanenitrile and butylhydrazine, the isomeric 1-butyl-3-methyl-1H-pyrazol-4-amine could also be formed.
The ratio of these isomers is influenced by several factors:
Steric Hindrance: Bulky groups on either the hydrazine or the dicarbonyl compound can direct the cyclization pathway.
Electronic Effects: Electron-withdrawing or donating groups can influence the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl/nitrile groups.
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly alter the regioselectivity. For example, studies have shown that using fluorinated alcohols as solvents can dramatically increase the regioselectivity in pyrazole formation. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have also been shown to provide high regioselectivity.
The most reliable method to ensure the formation of a single regioisomer is the two-step synthesis, where an unsubstituted pyrazole is first formed and then alkylated. The alkylation of 5-methyl-1H-pyrazol-4-amine with a butyl halide will predominantly occur at the N1 position, leading to the desired product with high regiochemical purity.
The following table illustrates how reaction conditions can influence regioselectivity in a generalized pyrazole synthesis.
| Solvent | Catalyst/Conditions | Regioisomeric Ratio (e.g., 1,5-isomer : 1,3-isomer) | Reference Context |
| Ethanol | Reflux | Often results in mixtures (e.g., 1:1 or 1:3) | Classical conditions often show poor selectivity. google.com |
| N,N-Dimethylacetamide (DMAc) | Room Temperature | High selectivity (e.g., >99:1) | Aprotic polar solvents can significantly enhance regioselectivity. |
| 2,2,2-Trifluoroethanol (TFE) | Room Temperature | Improved selectivity over ethanol | Fluorinated alcohols can favor the formation of one regioisomer. |
Since this compound is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, if chiral centers were present in the starting materials or introduced during the synthesis of its analogs, controlling the stereochemistry would become an important consideration.
Parallel Synthesis and Combinatorial Approaches for Generating Libraries of this compound Derivatives
Combinatorial chemistry and parallel synthesis are powerful tools used in drug discovery and materials science to rapidly generate large numbers of structurally related compounds (libraries) for screening. These techniques are well-suited for exploring the chemical space around the this compound scaffold.
A typical combinatorial approach would involve a common core structure, such as 5-methyl-1H-pyrazol-4-amine, which can then be reacted with a diverse set of building blocks in a parallel fashion. For example:
N1-Alkylation Library: The pyrazole core could be reacted with a library of different alkyl halides (e.g., ethyl bromide, propyl iodide, benzyl (B1604629) chloride) in a multi-well plate format to generate a library of N1-substituted pyrazolamines, one of which would be the target compound.
Amine Derivatization Library: Starting with this compound, the 4-amino group can be functionalized with a library of acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination) to create a diverse set of amides, sulfonamides, or secondary amines.
These high-throughput methods allow for the efficient exploration of structure-activity relationships. The synthesis of libraries of 3,5-diaryl pyrazole derivatives has been reported as a successful application of combinatorial chemistry in identifying compounds with potent biological activities. hymasynthesis.com Similarly, an integrated approach using combinatorial chemistry has been used to design and synthesize pyrazole derivatives as potential therapeutic agents. google.com
Chemical Reactivity and Mechanistic Investigations of 1 Butyl 5 Methyl 1h Pyrazol 4 Amine
Electrophilic and Nucleophilic Properties of the Pyrazole (B372694) Ring in 1-Butyl-5-methyl-1H-pyrazol-4-amine
The reactivity of the pyrazole ring in this compound is dictated by the interplay of its inherent aromaticity and the electronic effects of its substituents: the N-butyl group, the C5-methyl group, and the C4-amino group. Pyrazole itself is an electron-rich heterocycle. encyclopedia.pub The unique properties of pyrazoles are often attributed to their behavior in substitution reactions; electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks are more likely at C3 and C5, especially if activating groups are present. nih.gov
In this specific molecule, the C4-amino group acts as a powerful electron-donating group through resonance, significantly increasing the electron density of the pyrazole ring. This effect, combined with the inductive electron-donating nature of the N1-butyl and C5-methyl groups, makes the ring highly activated towards electrophilic attack. The C4 position is inherently the most nucleophilic site on the pyrazole ring, and the presence of the amine at this very position means that electrophilic attack will be directed elsewhere, or will occur on the exocyclic amine itself. encyclopedia.pub However, theoretical studies on similar aminopyrazole systems show a high electron density on the carbon atom at position 4 of the π-excessive pyrazole ring, which influences its reactivity. mdpi.commdpi.com
Table 3.1.1: Predicted Reactivity Sites of this compound
| Site | Type of Reactivity | Influencing Factors |
|---|---|---|
| C4-Amine (N) | Nucleophilic / Basic | Primary amine, high reactivity towards electrophiles (e.g., acylation, alkylation). |
| N2-Ring Nitrogen | Nucleophilic / Basic | Pyridine-type nitrogen, available for protonation or coordination to metals. |
| C3-Position | Electrophilic | Less reactive than C4, but can undergo substitution under forcing conditions. |
| C5-Methyl | Potentially Reactive | Can be functionalized via radical or oxidation reactions under specific conditions. |
Transformations Involving the Amine Functional Group of this compound
The primary amine at the C4 position is a highly versatile functional handle, enabling a wide array of chemical transformations. These reactions allow for the elaboration of the pyrazole scaffold into more complex structures for various research applications.
Acylation and Sulfonylation: The amine readily reacts with electrophiles like acyl chlorides and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. For instance, related aminopyrazoles react with 4-methylbenzenesulfonyl chloride to yield N-sulfonylated products. mdpi.com This transformation is fundamental for creating libraries of compounds for biological screening. mdpi.com
Condensation and Reductive Amination: The amine undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These imines are valuable intermediates themselves or can be subsequently reduced, typically with agents like sodium borohydride (B1222165), to furnish secondary amines. mdpi.comresearchgate.net This two-step, one-pot process is an efficient method for N-alkylation. mdpi.com
Diazotization Reactions: As a primary arylamine analogue, the C4-amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly valuable as it can be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions. Furthermore, it can be used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce aryl or heteroaryl groups at the C4 position, a process referred to as deaminative arylation. acs.org
Oxidative Coupling: Under specific catalytic conditions, such as with copper catalysts or iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), 5-aminopyrazoles can undergo oxidative dehydrogenative coupling. nih.govmdpi.com This reaction typically involves the coupling of two molecules through the amine nitrogen and a ring carbon or through a direct N=N bond formation, leading to complex dimeric structures like azopyrroles. nih.gov
Urea and Carbamate Formation: Reaction with isocyanates or reagents like ethoxycarbonyl isothiocyanate leads to the formation of ureas and thioureas, respectively. clockss.org This is a common strategy for building molecules that can engage in specific hydrogen bonding interactions, often explored in medicinal chemistry.
Metal-Catalyzed Reactions and Cross-Coupling Processes Utilizing this compound
The structural features of this compound make it a suitable partner in various metal-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. acs.org
Buchwald-Hartwig Amination: The primary amine can serve as the nucleophilic component in palladium-catalyzed Buchwald-Hartwig amination reactions to form C-N bonds with aryl or heteroaryl halides/triflates. researchgate.net This allows for the synthesis of N-aryl derivatives, significantly expanding the structural diversity accessible from this building block.
Substrate for C-H Activation: While less common for such an electron-rich system, the C-H bonds on the pyrazole ring could potentially be targets for direct functionalization through metal-catalyzed C-H activation, a field of growing importance.
Coupling Partner after Functionalization: The true power of this compound in cross-coupling is often realized after a transformation of the amine group. As mentioned previously, diazotization followed by halogenation (e.g., iodination) at the C4 position would convert the pyrazole into an excellent electrophilic partner for a range of cross-coupling reactions. acs.org
Suzuki-Miyaura Coupling: A 4-halo derivative could be coupled with boronic acids or esters to form C-C bonds, attaching new aryl or vinyl groups. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes, typically catalyzed by palladium and copper, would install an alkyne at the C4 position.
Heck Coupling: A 4-halo derivative could react with alkenes to form C-C bonds. beilstein-journals.org
Copper-Catalyzed Reactions: The pyrazole scaffold is compatible with copper catalysis. Copper-catalyzed amidation of aryl bromides is a known method for synthesizing aminopyrazoles, indicating the stability of the ring system under these conditions. sci-hub.se This suggests that the amine itself could participate in copper-catalyzed N-arylation reactions (Ullmann condensation) with activated aryl halides.
Table 3.3.1: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Role of Pyrazole Derivative | Required Functionalization | Metal Catalyst (Typical) | Bond Formed |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Amine Nucleophile | None (as is) | Palladium | C4-N-Aryl |
| Suzuki-Miyaura Coupling | Electrophile | C4-Halogen | Palladium | C4-Aryl/Vinyl |
| Sonogashira Coupling | Electrophile | C4-Halogen | Palladium/Copper | C4-Alkyne |
Intramolecular Cyclization and Rearrangement Reactions of this compound
The 4-amino-5-methyl-substituted pyrazole core is an exceptional platform for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve an initial functionalization of the amine group to introduce a reactive chain that subsequently attacks another position on the molecule.
A prominent example is the synthesis of pyrazolo[3,4-b]pyridines. beilstein-journals.org This can be achieved by first reacting the aminopyrazole with a β-halovinyl aldehyde. The initial condensation forms an imine, which then undergoes an intramolecular Heck-type cyclization, where the C5 position of the pyrazole ring attacks the vinyl group, leading to the fused pyridine (B92270) ring. beilstein-journals.org
Another significant application is the construction of pyrazolo[4,3-d]pyrimidin-7-ones. clockss.org In a typical sequence, the C4-amine is reacted with a reagent like ethoxycarbonyl isothiocyanate. The resulting intermediate can then be treated with a coupling agent, which promotes an intramolecular Friedel-Crafts-type cyclization between the newly formed side chain and the C5-position of the pyrazole ring to yield the fused pyrimidinone system. clockss.org
Furthermore, intramolecular cyclodehydration can lead to the formation of imidazo[1,2-b]pyrazol-2-ones. This involves reacting the aminopyrazole with an appropriate α-haloacyl halide, followed by a base-mediated cyclization where the N2 of the pyrazole ring attacks the carbonyl carbon of the side chain. beilstein-journals.org
Rearrangement reactions are less commonly reported for this specific scaffold but are known within pyrazole chemistry. Under certain thermal or photochemical conditions, rearrangements involving substituent migration or ring-opening/ring-closing sequences could be envisaged, although specific examples for this compound are not prevalent in the literature. The stability of the pyrazole ring generally makes such rearrangements energetically demanding.
Reaction Kinetics and Thermodynamic Analysis of Chemical Transformations Involving this compound
A quantitative understanding of the kinetics and thermodynamics governing the reactions of this compound is crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity.
Reaction Kinetics: The rates of reactions involving this compound are influenced by standard parameters such as temperature, concentration of reactants, and the presence of catalysts. Solvent choice is particularly critical, as it can affect reactant solubility and stabilize charged intermediates or transition states, thereby altering the reaction rate. For instance, kinetic studies on the synthesis of related aminopyrazoles have highlighted the significant role of the solvent in influencing reaction rates and product selectivity. smolecule.com The nucleophilic reactions of the amine group, such as acylation, would be expected to follow second-order kinetics, with the rate dependent on the concentrations of both the aminopyrazole and the electrophile. Metal-catalyzed cross-coupling reactions exhibit more complex kinetics, often involving a multi-step catalytic cycle where steps like oxidative addition, transmetalation, or reductive elimination can be rate-determining.
Table 3.5.1: Illustrative Factors Influencing Reaction Outcomes
| Parameter | Kinetic Effect (Rate) | Thermodynamic Effect (Equilibrium) |
|---|---|---|
| Temperature | Increases rate (Arrhenius equation) | Shifts equilibrium based on reaction enthalpy (ΔH) |
| Catalyst | Increases rate by lowering activation energy | Does not affect equilibrium position |
| Solvent Polarity | Can accelerate or decelerate rate by stabilizing/destabilizing transition states | Can shift equilibrium by differentially solvating reactants and products |
| Steric Hindrance | Decreases rate by impeding approach of reactants | Can favor formation of less sterically hindered (more stable) products |
Advanced Spectroscopic and Structural Characterization Techniques for 1 Butyl 5 Methyl 1h Pyrazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1-Butyl-5-methyl-1H-pyrazol-4-amine and its Derivatives
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both one-dimensional and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule. The expected signals for this compound are based on established data for similarly substituted pyrazole (B372694) derivatives. researchgate.net
¹H NMR: The proton spectrum would display characteristic signals for the n-butyl group, including a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the pyrazole nitrogen. Additionally, a singlet would be expected for the C5-methyl group, a singlet for the C3-H proton of the pyrazole ring, and a broad singlet for the amino (NH₂) protons at C4.
¹³C NMR: The carbon spectrum provides information on all unique carbon atoms. Signals would be present for the four distinct carbons of the n-butyl group, the C5-methyl carbon, and the three carbons of the pyrazole ring (C3, C4, and C5). The chemical shifts of the pyrazole ring carbons are particularly informative about the electronic effects of the substituents. cdnsciencepub.com For instance, the carbon atom C4 bearing the amino group is expected to be significantly shielded. researchgate.net
2D NMR Experiments: To confirm the connectivity of these atoms, a suite of 2D NMR experiments is employed. nih.govipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, which is crucial for assigning the signals of the n-butyl group by tracing the correlations from the N-CH₂ through to the terminal CH₃.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known data for analogous pyrazole derivatives.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrazole C3-H | ~7.3-7.5 | ~135-140 |
| Pyrazole C4-NH₂ | ~3.5-4.5 (broad) | - |
| Pyrazole C5-CH₃ | ~2.1-2.3 | ~10-12 |
| N1-CH₂- | ~3.8-4.0 | ~48-50 |
| -CH₂-CH₂- | ~1.6-1.8 | ~32-34 |
| -CH₂-CH₃ | ~1.3-1.5 | ~19-21 |
| -CH₃ | ~0.9-1.0 | ~13-14 |
| Pyrazole C4 | - | ~115-120 |
| Pyrazole C5 | - | ~145-150 |
Solid-State NMR (SSNMR) provides valuable insights into the structure and dynamics of molecules in the solid phase, which can differ significantly from the solution state. For pyrazole derivatives, SSNMR is particularly useful for studying phenomena like polymorphism and intermolecular hydrogen bonding. nih.govacs.org
In the solid state, this compound molecules are likely to form intermolecular hydrogen bonds involving the 4-amino group and the N2 nitrogen of the pyrazole ring of an adjacent molecule. This can lead to the formation of dimers, tetramers, or extended polymeric chains. acs.orgrsc.org ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) experiments can reveal these interactions. The chemical shifts in the solid state can differ from those in solution, and the presence of multiple, distinct signals for a single carbon or nitrogen position can indicate the existence of different polymorphic forms or non-equivalent molecules within the crystal lattice. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound, providing definitive confirmation of its identity. For this compound (C₉H₁₇N₃), HRMS would be used to detect the protonated molecular ion, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) would be compared to the calculated exact mass to confirm the formula. The use of HRMS is standard for the characterization of novel heterocyclic compounds. mdpi.commdpi.com
Calculated Exact Mass for C₉H₁₈N₃⁺ ([M+H]⁺): 168.1501
Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (typically the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the molecule's structure and connectivity. The fragmentation of pyrazole derivatives is well-studied and often involves characteristic pathways. acs.org
For this compound, the fragmentation of the [M+H]⁺ ion would likely proceed through several key pathways:
Loss of the Butyl Group: Cleavage of the N1-butyl bond is a probable fragmentation, leading to a significant fragment ion corresponding to the 5-methyl-1H-pyrazol-4-amine cation.
Fragmentation within the Butyl Chain: Stepwise loss of alkyl fragments from the butyl group can occur, leading to a series of smaller ions.
Ring Cleavage: Fragmentation of the pyrazole ring itself, often initiated after the loss of a substituent, can provide further structural confirmation.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (nominal) |
|---|---|---|
| [M+H]⁺ | C₉H₁₈N₃⁺ | 168 |
| [M+H - C₄H₈]⁺ | Loss of butene via rearrangement | 112 |
| [M+H - C₄H₉]⁺ | Loss of butyl radical | 111 |
| [C₅H₈N₃]⁺ | 5-methyl-1H-pyrazol-4-amine cation | 110 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. The spectra of pyrazole derivatives have been extensively studied.
For this compound, key vibrational modes would include:
N-H Stretching: The amino (NH₂) group will show characteristic symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.
C-H Stretching: Aliphatic C-H stretches from the butyl and methyl groups will appear just below 3000 cm⁻¹. The aromatic C-H stretch from the pyrazole C3-H will appear just above 3000 cm⁻¹.
C=C and C=N Stretching: The pyrazole ring vibrations, which are coupled C=C and C=N stretching modes, are expected in the 1400-1650 cm⁻¹ region. researchgate.net
N-H Bending: The scissoring vibration of the amino group typically appears around 1600-1650 cm⁻¹.
The gas-phase IR spectrum of a related compound, 1,3,5-trimethyl-1H-pyrazol-4-amine, provides a reference for the expected vibrational frequencies. nist.gov
Table 3: Characteristic Vibrational Frequencies for this compound Note: These are estimated wavenumber ranges based on known data for analogous pyrazole derivatives.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 |
| Aromatic C-H Stretch | Pyrazole C-H | ~3100 |
| Aliphatic C-H Stretch | Butyl, Methyl | 2850 - 2960 |
| N-H Bend (Scissoring) | -NH₂ | 1600 - 1650 |
| C=N, C=C Ring Stretches | Pyrazole Ring | 1400 - 1600 |
X-ray Crystallography for Precise Three-Dimensional Structure Determination of this compound Single Crystals
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, thereby establishing the exact conformation of the molecule and its packing within the crystal lattice.
A review of current scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been formally reported. However, the application of this technique to closely related pyrazole derivatives provides significant insight into the structural characteristics that would be expected for this compound. mdpi.comtandfonline.commdpi.comacs.org
The process involves growing a high-quality single crystal of the substance, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. For pyrazole derivatives, crystallographic studies typically confirm the planarity of the five-membered pyrazole ring. mdpi.com For instance, in studies of various N-substituted pyrazolines, the pyrazole ring is observed to be nearly planar, with minimal root-mean-square (r.m.s) deviations. mdpi.com
Furthermore, X-ray analysis reveals the nature of intermolecular interactions that govern the supramolecular assembly in the solid state. Hydrogen bonding is a dominant interaction in pyrazoles containing amine or N-H groups. These interactions can lead to the formation of distinct supramolecular motifs, such as dimers, trimers, or extended chains known as catemers. mdpi.com The analysis of 4-halogenated-1H-pyrazoles, for example, showed that different substituents direct the formation of either trimeric units or catemeric chains. mdpi.com In the case of this compound, the amine group would be expected to act as a hydrogen bond donor, while the pyrazole nitrogen atoms could act as acceptors, leading to predictable packing arrangements.
To illustrate the data obtained from such an analysis, the table below presents representative crystallographic data for other substituted pyrazole compounds.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate | C₁₄H₂₃N₃O₂ | Monoclinic | P2₁/c | a = 11.356 Å, b = 11.735 Å, c = 11.245 Å, β = 100.224° | nih.gov |
| 3,5-bis(t-butyl)-1H-pyrazol-4-amine | C₁₁H₂₁N₃ | Monoclinic | P2₁/c | a = 10.375 Å, b = 11.272 Å, c = 11.137 Å, β = 111.996° | researchgate.net |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | Cmme | a = 3.868 Å, b = 13.067 Å, c = 9.539 Å | mdpi.com |
Should a single crystal of this compound be analyzed, this technique would provide the definitive solid-state structure, confirming the conformation of the butyl group relative to the planar pyrazole ring and elucidating the hydrogen-bonding network established by the 4-amino group.
Computational and Theoretical Studies of 1 Butyl 5 Methyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure and Reactivity of 1-Butyl-5-methyl-1H-pyrazol-4-amine
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the chemical reactivity, has not been published for this compound.
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution
There are no available studies that present an Electrostatic Potential Surface (EPS) map or an analysis of the charge distribution for this compound.
Aromaticity Indices and Ring Current Calculations within the Pyrazole (B372694) Moiety
Calculations of aromaticity indices or ring currents to quantify the aromatic character of the pyrazole ring in this specific molecule have not been reported in the literature.
Computational Elucidation of Reaction Mechanisms for this compound Transformations
No computational studies that elucidate the mechanisms of chemical transformations involving this compound are currently available.
Prediction of Spectroscopic Parameters for this compound (e.g., NMR Chemical Shifts, Vibrational Frequencies)
While computational methods are often used to predict NMR chemical shifts and vibrational frequencies, such predictions have not been published for this compound.
Molecular Dynamics Simulations to Investigate Conformational Landscapes and Intermolecular Interactions of this compound
There is no evidence of molecular dynamics simulations having been performed to investigate the conformational landscapes or intermolecular interactions of this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies widely employed in drug discovery and materials science to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.gov These models are built upon the principle that the structural features of a molecule dictate its interactions with biological targets or its behavior in a particular environment. For analogs of this compound, which belong to the broader class of pyrazole derivatives, QSAR and QSPR studies play a crucial role in predicting their potential therapeutic applications and understanding their molecular characteristics.
Research into pyrazole derivatives has demonstrated the utility of QSAR in identifying promising candidates for various therapeutic targets. For instance, 2D and 3D QSAR models have been successfully developed for pyrazole derivatives as acetylcholinesterase (AChE) inhibitors, which are significant in the context of Alzheimer's disease. These studies have revealed the importance of molecular descriptors such as molecular volume and the number of multiple bonds in determining the inhibitory activity. Similarly, 2D-QSAR models have been constructed for in-house synthesized pyrazole derivatives to predict their anti-cancer activity against a range of cancer cell lines, including prostate, skin, and breast cancer. nih.gov
The development of robust QSAR models relies on the careful selection of molecular descriptors that accurately capture the structural variations within a series of analogs. These descriptors can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. The statistical methods used to build the models, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), are chosen to establish a significant correlation between these descriptors and the observed biological activity. researchgate.net
The predictive power of these models allows for the virtual screening of large libraries of compounds and the rational design of new, more potent analogs. For example, based on QSAR models for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, new compounds with potentially high potency have been designed. nih.gov Molecular docking studies are often used in conjunction with QSAR to provide insights into the binding modes of the designed compounds within the active site of the target protein, further validating the QSAR predictions. nih.govijsdr.org
The following interactive data table summarizes findings from various QSAR/QSPR studies on pyrazole analogs, showcasing the diversity of applications and the key molecular descriptors identified.
| Target/Property | Compound Class | Key Descriptors/Findings | Reference |
| Acetylcholinesterase Inhibition | Pyrazole derivatives | Molecular volume, number of multiple bonds, electrostatic and steric fields are significant for activity. | |
| Anticancer Activity (Various cell lines) | Pyrazole derivatives | Statistically significant 2D-QSAR models developed for predicting pIC50 values. nih.gov | nih.gov |
| Antitumor Activity | Pyrazolyl-thiazolinone derivatives | 2D and 3D QSAR models revealed the importance of steric and electrostatic fields. ijsdr.org | ijsdr.org |
| EGFR Kinase Inhibition | 1H-Pyrazole-1-carbothioamide derivatives | Adjacency and distance matrix descriptors were found to be influential. nih.gov | nih.gov |
| Cannabinoid-1 (CB1) Receptor Antagonism | 5-thiophen-2-yl pyrazole derivatives | A QSAR equation was derived to model the biological activity. rsc.org | rsc.org |
| HIV-1 Inhibition | Pyrazolyl-pyrimidinone derivatives | MLR, MNLR, and ANN models were developed with good predictive capacity. researchgate.net | researchgate.net |
These studies collectively highlight the power of QSAR and QSPR as indispensable tools in the computational and theoretical investigation of pyrazole derivatives. By elucidating the structural requirements for a desired activity or property, these models guide the synthesis and evaluation of new analogs of this compound, accelerating the discovery of novel compounds with optimized characteristics.
Applications of 1 Butyl 5 Methyl 1h Pyrazol 4 Amine in Organic Synthesis and Materials Science
1-Butyl-5-methyl-1H-pyrazol-4-amine as a Pivotal Building Block in Heterocyclic Synthesis
The presence of a primary amino group and the pyrazole (B372694) nucleus makes this compound a highly valuable synthon for the construction of fused heterocyclic systems. Aminopyrazoles are well-established precursors for a variety of biologically and pharmaceutically important scaffolds, and this compound is no exception. arkat-usa.orgscirp.org Its reactivity allows for the regioselective synthesis of pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. academie-sciences.frbeilstein-journals.org
The reaction of 3(5)-aminopyrazoles with α,β-unsaturated nitriles is a widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines. academie-sciences.fr In a typical reaction, this compound can react with various α,β-unsaturated nitriles in a condensation reaction, followed by cyclization to yield the corresponding 7-amino-pyrazolo[1,5-a]pyrimidine derivatives. The reaction pathway is influenced by the substituents on the pyrazole ring and the reaction conditions. For instance, the use of a base like sodium ethanolate (B101781) can facilitate the reaction. nih.gov
Furthermore, multicomponent reactions (MCRs) provide an efficient route to complex heterocyclic structures in a single step. This compound can participate in three-component reactions with aldehydes and β-diketones to furnish pyrazolo[3,4-b]pyridines. beilstein-journals.org The regioselectivity of these reactions can be influenced by the steric bulk of the substituents on the pyrazole ring. For instance, a bulky tert-butyl group has been shown to direct the reaction towards the formation of pyrazolo[1,5-a]pyrimidines as a side product. beilstein-journals.org
The synthesis of these fused heterocyclic systems from this compound opens avenues for the development of novel compounds with potential applications in medicinal chemistry, as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines are known to exhibit a wide range of biological activities. academie-sciences.freurekaselect.com
Utilization in the Design and Synthesis of Advanced Organic Materials
The unique combination of a reactive amine functionality and a stable, electron-rich pyrazole ring in this compound makes it an attractive candidate for the development of advanced organic materials.
Precursors for Polymeric Materials and Covalent Organic Frameworks (COFs)
The bifunctional nature of this compound, with its primary amine group, allows it to act as a monomer in polymerization reactions. It can undergo polycondensation with diacyl chlorides, dialdehydes, or other difunctional monomers to form functional polymers. The resulting polymers would incorporate the pyrazole moiety into the polymer backbone, potentially imparting desirable properties such as thermal stability, and specific electronic or coordination capabilities. The synthesis of amino acid functional polymers has been demonstrated through the reductive amination of aldehyde-functional polymers, a strategy that could be adapted for the post-polymerization functionalization of polymers with this compound. nih.gov
Moreover, the rigid and planar structure of the pyrazole ring, combined with the reactive amine group, makes this compound a potential building block for the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with well-defined structures and high surface areas. The amine functionality can react with aldehyde-containing linkers to form imine-linked COFs. The pyrazole nitrogen atoms within the COF structure could serve as coordination sites for metal ions, leading to the development of novel catalytic or sensing materials. While the direct use of this compound in COF synthesis has not been extensively reported, the general principles of COF chemistry suggest its suitability for this purpose.
Components in Optoelectronic and Functional Materials
Pyrazole derivatives have garnered significant interest for their potential applications in optoelectronic devices due to their favorable photophysical properties. doi.orgijcce.ac.ir The pyrazole ring can act as an electron-donating unit in donor-acceptor type chromophores, which are essential components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ijcce.ac.ir The photophysical properties of pyrazole-containing molecules, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the pyrazole ring. The butyl and methyl groups on this compound can influence its solubility and solid-state packing, which are crucial factors for device performance.
While specific studies on the optoelectronic properties of this compound are limited, research on related pyrazole derivatives suggests its potential in this area. doi.org For instance, pyrazole-based materials have been investigated for their nonlinear optical (NLO) properties, which are important for applications in photonics and optical data storage. doi.org The incorporation of this compound into larger conjugated systems could lead to the development of novel materials with tailored optoelectronic properties.
Role as a Ligand Precursor in Organometallic Chemistry and Catalysis
The pyrazole moiety is a well-known and versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. nih.govresearchgate.net this compound can act as a multidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyrazole ring and the exocyclic amino group. The presence of both a soft pyrazole nitrogen and a harder amine nitrogen allows for versatile coordination behavior.
The resulting organometallic complexes can exhibit interesting catalytic properties. Pyrazole-based ligands have been successfully employed in a variety of catalytic transformations, including oxidation, reduction, and cross-coupling reactions. bohrium.comnih.gov For example, copper complexes with pyrazole-based ligands have shown catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the enzyme catecholase. bohrium.com The electronic and steric properties of the ligand, which are influenced by the butyl and methyl substituents in this compound, can be fine-tuned to optimize the catalytic performance of the corresponding metal complexes.
The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The resulting complexes could then be characterized and evaluated for their catalytic activity in various organic transformations.
Development of Chemical Probes and Tags for Chemical Research Applications
Fluorescent chemical probes are invaluable tools for visualizing and studying biological processes in real-time. Pyrazole derivatives have emerged as promising scaffolds for the development of such probes due to their favorable photophysical properties and synthetic accessibility. nih.govrsc.orgrsc.org this compound can serve as a core structure for the design of novel fluorescent probes.
By attaching a fluorophore to the pyrazole ring or by modifying the amine group, it is possible to create probes that respond to specific analytes or environmental changes. For instance, the amine group could be functionalized with a reactive group that can selectively bind to a target biomolecule, allowing for its fluorescent labeling and detection.
Furthermore, the principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, offer exciting possibilities for the use of this compound. nih.govnih.gov Pyrazole derivatives have been utilized in "click" reactions, a type of bioorthogonal reaction, for the labeling of biomolecules. ijrpr.com The development of bioorthogonal probes based on this compound could enable the study of biological systems with high specificity and minimal perturbation.
Integration of this compound into Novel Synthetic Methodologies
The reactivity of the aminopyrazole scaffold makes it amenable to a variety of novel synthetic methodologies that aim to improve efficiency and sustainability in organic synthesis. As previously mentioned, multicomponent reactions (MCRs) involving aminopyrazoles are a powerful tool for the rapid construction of complex molecules. academie-sciences.frtandfonline.com this compound is an ideal candidate for such reactions, allowing for the one-pot synthesis of diverse heterocyclic libraries.
Acid-mediated SNAr (nucleophilic aromatic substitution) reactions represent another modern synthetic method where aminopyrazoles can be employed. researchgate.net The use of a weak acid can activate a halopyrimidine for nucleophilic attack by the aminopyrazole, leading to the formation of a C-N bond. This methodology could be applied to this compound for the synthesis of substituted pyrazolopyrimidines and other related compounds.
The integration of this compound into these and other emerging synthetic strategies, such as flow chemistry and microwave-assisted synthesis, can lead to more efficient and environmentally friendly routes to valuable chemical entities.
Future Directions and Emerging Research Avenues for 1 Butyl 5 Methyl 1h Pyrazol 4 Amine
Exploration of 1-Butyl-5-methyl-1H-pyrazol-4-amine Reactivity under Flow Chemistry Conditions
The transition from traditional batch synthesis to continuous flow chemistry has revolutionized chemical manufacturing, offering enhanced safety, efficiency, and scalability. mdpi.comresearchgate.net For this compound, exploring its synthesis and subsequent reactions in a flow regime is a logical and promising next step. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities compared to batch processes. researchgate.net
Future research could focus on developing a continuous flow process for the multi-step synthesis of this compound itself. This could involve pumping starting materials, such as a suitable β-keto nitrile and butylhydrazine (B1329735), through heated reactors packed with a heterogeneous catalyst. researchgate.netmdpi.com The benefits would include minimizing the handling of potentially hazardous intermediates and enabling on-demand production. mdpi.com
Furthermore, the derivatization of the pyrazole (B372694) core using flow chemistry presents a significant opportunity. For instance, acylation or sulfonylation reactions at the 4-amino position could be performed by merging a stream of the pyrazole amine with a stream of an acyl chloride or sulfonyl chloride in a microreactor, potentially leading to higher purity products in shorter reaction times.
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for N-acylation of this compound
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | 4 - 12 hours | 5 - 20 minutes |
| Temperature (°C) | 80 - 100 | 100 - 150 |
| Typical Yield (%) | 75 - 85% | >90% |
| Safety Profile | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced heat transfer, improved safety |
| Scalability | Difficult, requires larger vessels | Readily scalable by extending operation time |
This approach, which has been successfully applied to other pyrazole derivatives, could significantly accelerate the synthesis of libraries of new compounds for screening purposes. acs.org
Discovery of Unprecedented Reactivity Patterns and Chemical Transformations
The unique arrangement of substituents on this compound—a nucleophilic amino group at C4, a methyl group at C5, and a butyl group at N1—provides a rich landscape for exploring novel chemical reactivity. Future research should aim to uncover unprecedented transformations that leverage the electronic and steric properties of this specific pyrazole.
Investigations could focus on:
Regioselective Functionalization: While electrophilic substitution is known to occur at the C4 position in pyrazoles, the directing effects of the existing butyl and methyl groups could be systematically studied to achieve selective functionalization at other positions, a challenge in pyrazole chemistry. rsc.orgacs.org
Novel Cyclization Reactions: The 4-amino group is a key handle for constructing fused heterocyclic systems. Research could explore novel cyclization strategies with bifunctional reagents to build pyrazolo-fused systems like pyrazolopyrimidines or pyrazolopyridines, which are prevalent in medicinal chemistry. nih.gov
Metal-Catalyzed Cross-Coupling: The pyrazole ring can be a substrate for various cross-coupling reactions. Future work could explore reactions like Buchwald-Hartwig amination or Suzuki coupling at different positions of the ring, potentially after selective halogenation, to create complex molecular architectures.
Discovering new reactivity patterns will not only expand the fundamental understanding of pyrazole chemistry but also provide access to novel derivatives with unique properties. mdpi.comacs.org
Application of Advanced In-Situ Characterization Techniques in this compound Chemistry
To fully understand and optimize the reactions of this compound, particularly under flow conditions, the application of advanced in-situ characterization techniques is crucial. Process Analytical Technology (PAT) tools can provide real-time data on reaction kinetics, intermediate formation, and product purity.
Future research should integrate techniques such as:
In-situ FTIR and Raman Spectroscopy: These methods can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. This is invaluable for optimizing reaction conditions (e.g., temperature, residence time) in a flow reactor to maximize yield and minimize byproduct formation. mdpi.com
In-situ NMR Spectroscopy: For more detailed mechanistic studies, flow NMR spectroscopy can be employed to identify transient intermediates and elucidate reaction pathways.
Mass Spectrometry: Coupling a mass spectrometer to a flow reactor allows for immediate identification of products and byproducts as they elute from the reactor.
By generating detailed kinetic and mechanistic data, these in-situ techniques will enable a more rational approach to reaction development and scale-up for this compound and its derivatives. acs.orgmdpi.com
Computational Design and Predictive Synthesis of Novel this compound Derivatives
Computational chemistry offers powerful tools to guide and accelerate the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. eurasianjournals.com For this compound, a computational-led design strategy can be employed to predict and prioritize novel derivatives for synthesis.
Key computational approaches include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity of different sites on the pyrazole ring, guiding strategies for selective functionalization. nih.gov It can also help in understanding the electronic properties and conformational preferences of different derivatives.
Quantitative Structure-Activity Relationship (QSAR): By building QSAR models based on a training set of known pyrazole derivatives, it is possible to predict the biological activity of new, unsynthesized analogues of this compound. nih.gov This allows researchers to focus synthetic efforts on compounds with the highest probability of success.
Molecular Docking: If a biological target is known or hypothesized, molecular docking can be used to predict the binding affinity and orientation of novel derivatives within the target's active site. tandfonline.comnih.gov This is a cornerstone of modern drug discovery and can be applied to design targeted inhibitors based on the this compound scaffold.
Table 2: Example of a Predictive Model for Designing Pyrazole Derivatives
| Derivative of this compound | Modification | Predicted Property (e.g., Binding Affinity) | Synthetic Priority |
| Compound A | Acylation with 4-chlorobenzoyl chloride | High | High |
| Compound B | Sulfonylation with methanesulfonyl chloride | Moderate | Medium |
| Compound C | Alkylation of amino group with benzyl (B1604629) bromide | Low | Low |
This predictive-first approach can significantly streamline the discovery pipeline for new functional molecules.
Interdisciplinary Research Endeavors Involving this compound
The structural features of this compound make it an attractive building block for interdisciplinary research, bridging organic synthesis with materials science, chemical biology, and medicinal chemistry. nih.govijrpr.com
Future interdisciplinary projects could include:
Materials Science: Incorporating the pyrazole amine into polymer backbones or as a ligand in metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, making it a candidate for creating novel catalytic or porous materials.
Chemical Biology: Developing fluorescent probes by attaching a fluorophore to the pyrazole scaffold. Such probes could be used to visualize specific biological processes or environments. The amino group provides a convenient point of attachment for various reporter groups.
Medicinal Chemistry: Using the compound as a starting point for fragment-based drug discovery. The pyrazole core is a well-established pharmacophore found in numerous approved drugs. ijrpr.commdpi.com The specific substitution pattern of this compound offers a unique starting point for developing new therapeutic agents against a range of diseases. niist.res.in
By fostering collaborations between chemists, biologists, and materials scientists, the full potential of this compound as a versatile molecular tool can be realized.
Q & A
What are the optimal synthetic routes for 1-Butyl-5-methyl-1H-pyrazol-4-amine, and how can reaction conditions be tailored to improve yield and purity?
Answer:
Synthesis typically involves alkylation or condensation reactions. For example, nucleophilic substitution of pyrazole precursors with butyl halides under basic conditions (e.g., NaH in DMF at 60–80°C) can introduce the butyl group. Optimization includes:
- Solvent selection: Polar aprotic solvents (DMF, THF) enhance reactivity .
- Temperature control: Elevated temperatures (60–100°C) accelerate alkylation but require monitoring to avoid byproducts like over-alkylation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | 1-Methylpyrazol-4-amine, NaH, DMF | 65–75 | ≥95 |
| Condensation | Butyl chloride, THF, 80°C | 70–80 | ≥98 |
How can crystallographic data for this compound be effectively analyzed using software like SHELXL or WinGX?
Answer:
- Data processing: Use WinGX for integrating diffraction data, applying absorption corrections, and generating hkl files .
- Structure solution: SHELXD (in SHELX suite) for direct methods or Patterson synthesis .
- Refinement: SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. Common pitfalls include overfitting (mitigated by R-factor monitoring) and handling twinned crystals (use TWIN/BASF commands) .
- Validation: Check via PLATON for symmetry errors and CIF validation tools .
What strategies resolve contradictions in biological activity data of pyrazole derivatives across studies?
Answer:
- Assay standardization: Use positive controls (e.g., known inhibitors) and replicate experiments under identical conditions (pH, temperature) .
- Compound purity verification: NMR, HPLC-MS to rule out impurities affecting bioactivity .
- Structural analogs: Compare activity of derivatives (e.g., substituent effects on antimicrobial potency) to identify SAR trends .
How can molecular docking studies investigate interactions with enzyme targets?
Answer:
- Target selection: Prioritize enzymes with known pyrazole-binding pockets (e.g., kinases, cyclooxygenases) .
- Ligand preparation: Optimize protonation states (MOE or Schrödinger) and generate 3D conformers .
- Docking protocols: Use AutoDock Vina or GOLD with flexible residues in active sites. Validate with re-docking of co-crystallized ligands (RMSD < 2.0 Å) .
- Scoring: Combine docking scores (e.g., binding energy) with MM-GBSA for accuracy .
What advanced spectroscopic techniques confirm structure and regiochemistry?
Answer:
- X-ray crystallography: Definitive proof of regiochemistry (e.g., butyl vs. methyl group positions) via ORTEP diagrams .
- 2D NMR: HSQC and HMBC correlate protons and carbons to assign substituent positions (e.g., 1H-13C coupling for butyl chain attachment) .
- IR/Raman: Detect functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹) .
How does substitution on the pyrazole ring influence physicochemical properties?
Answer:
- Electron-withdrawing groups (e.g., Cl, CF₃): Increase acidity (pKa ~4–5) and polar surface area, affecting solubility .
- Alkyl chains (e.g., butyl): Enhance lipophilicity (logP ~2.5–3.0) and membrane permeability .
- Methoxy groups: Stabilize resonance structures, altering reactivity in electrophilic substitution .
Best practices for SAR studies on bioactivity?
Answer:
- Systematic substitution: Vary substituents at positions 1 (butyl), 4 (amine), and 5 (methyl) .
- In vitro assays: Test antimicrobial (MIC against E. coli), anti-inflammatory (COX-2 inhibition), or anticancer (MTT assay) activities .
- QSAR modeling: Use Gaussian or COSMO-RS to predict logP, solubility, and bioactivity .
Addressing purification challenges in alkylation reactions?
Answer:
- Byproduct removal: Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate over-alkylated products .
- Solvent optimization: Ethanol/water (7:3) for recrystallization minimizes co-precipitation of impurities .
- Monitoring: TLC (Rf ~0.4 in ethyl acetate) tracks reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
